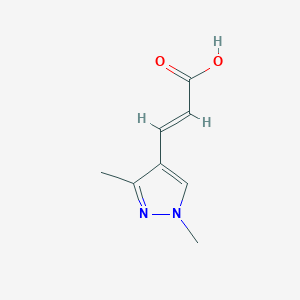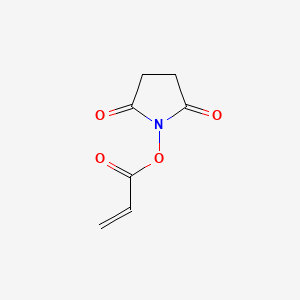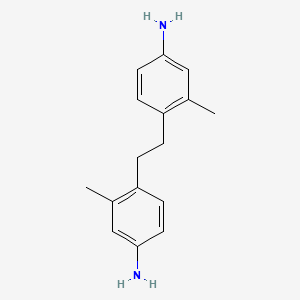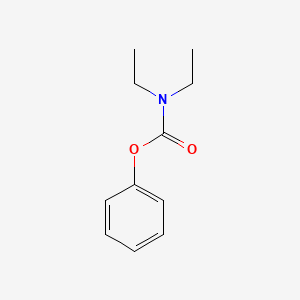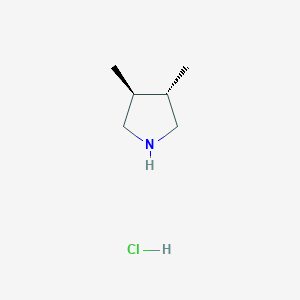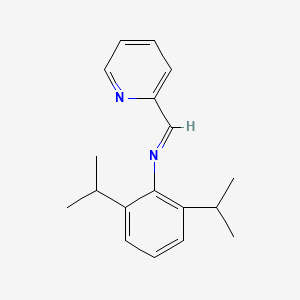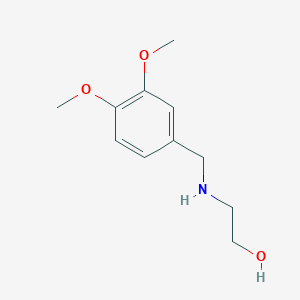![molecular formula C16H14ClFN6O3 B3025677 betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid CAS No. 1799681-85-8](/img/structure/B3025677.png)
betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid
Übersicht
Beschreibung
LYS006 ist ein neuartiger, hochpotenter und selektiver Inhibitor der Leukotrien-A4-Hydrolase. Leukotrien-A4-Hydrolase ist ein zytosolisches Metalloenzym, das eine entscheidende Rolle bei der Biosynthese des proinflammatorischen Leukotriens B4 spielt. LYS006 hat sich in präklinischen und klinischen Studien als vielversprechend für die Behandlung verschiedener neutrophiler Entzündungskrankheiten erwiesen, wie z. B. Hidradenitis suppurativa, entzündliche Akne, Colitis ulcerosa und nichtalkoholische Fettleberhepatitis .
Herstellungsmethoden
Die Synthese von LYS006 beinhaltet ein gezieltes Fragment-Screening, um Hits zu identifizieren, die mit Leukotrien-A4-Hydrolase kokristallisiert werden können. Dieser Prozess inspirierte eine Fragment-Fusionsstrategie, die zur Optimierung chiraler Aminosäuren führte. Das Endprodukt, LYS006, ist ein pikomolarer Inhibitor mit ausgezeichneter Ganzblutpotenz und lang anhaltenden pharmakodynamischen Wirkungen . Industrielle Produktionsmethoden für LYS006 werden in der verfügbaren Literatur nicht ausführlich beschrieben, aber die Synthese der Verbindung beinhaltet wahrscheinlich Standardverfahren der organischen Synthese und Reinigungsprozesse.
Wissenschaftliche Forschungsanwendungen
LYS006 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient LYS006 als wertvolles Werkzeug zur Untersuchung der Inhibition der Leukotrien-A4-Hydrolase und ihrer Rolle in inflammatorischen Signalwegen. In der Biologie hilft es Forschern, die molekularen Mechanismen zu verstehen, die den neutrophilen Entzündungskrankheiten zugrunde liegen. In der Medizin wird LYS006 als potenzieller therapeutischer Wirkstoff für Erkrankungen wie Hidradenitis suppurativa, entzündliche Akne, Colitis ulcerosa und nichtalkoholische Fettleberhepatitis untersucht . Zu seinen industriellen Anwendungen gehören die Entwicklung neuer entzündungshemmender Medikamente und die Erforschung neuartiger therapeutischer Ziele.
Wirkmechanismus
LYS006 entfaltet seine Wirkung durch selektive Inhibition der Leukotrien-A4-Hydrolase, dem letzten und geschwindigkeitsbestimmenden Enzym in der Biosynthese von Leukotrien B4. Durch die Inhibition dieses Enzyms reduziert LYS006 effektiv die Produktion von Leukotrien B4, einem potenten proinflammatorischen Mediator. Diese Inhibition führt zu einer Abnahme der Entzündung und bietet therapeutische Vorteile bei verschiedenen entzündlichen Erkrankungen .
Safety and Hazards
Vorbereitungsmethoden
The synthesis of LYS006 involves a focused fragment screen to identify hits that could be co-crystallized with leukotriene A4 hydrolase. This process inspired a fragment merging strategy, leading to the optimization of chiral amino acids. The final product, LYS006, is a picomolar inhibitor with excellent whole blood potency and long-lasting pharmacodynamic effects . Industrial production methods for LYS006 are not extensively detailed in the available literature, but the compound’s synthesis likely involves standard organic synthesis techniques and purification processes.
Analyse Chemischer Reaktionen
LYS006 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Reaktionstemperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Zwischenprodukte, die zum endgültigen Wirkstoff LYS006 führen .
Wirkmechanismus
LYS006 exerts its effects by selectively inhibiting leukotriene A4 hydrolase, the final and rate-limiting enzyme in the biosynthesis of leukotriene B4. By inhibiting this enzyme, LYS006 effectively reduces the production of leukotriene B4, a potent pro-inflammatory mediator. This inhibition leads to a decrease in inflammation and provides therapeutic benefits in various inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
LYS006 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der Leukotrien-A4-Hydrolase. Ähnliche Verbindungen umfassen andere Inhibitoren der Leukotrien-A4-Hydrolase, die auf ihre entzündungshemmenden Eigenschaften untersucht wurden. LYS006 zeichnet sich durch seine Fähigkeit aus, die Leukotrien-B4-Produktion bei niedrigen Expositionen in vivo vollständig zu unterdrücken, was es zu einem potenziellen Best-in-Class-Therapeutikum macht . Weitere ähnliche Verbindungen sind solche, die auf andere Enzyme im Leukotrien-Biosyntheseweg abzielen, aber die Spezifität von LYS006 für die Leukotrien-A4-Hydrolase hebt es von anderen ab.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[5-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenyl]tetrazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O3/c17-10-5-13(18)16(20-7-10)27-12-3-1-9(2-4-12)15-21-23-24(22-15)8-11(19)6-14(25)26/h1-5,7,11H,6,8,19H2,(H,25,26)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMEJVULDALSH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(N=N2)C[C@H](CC(=O)O)N)OC3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799681-85-8 | |
| Record name | LYS-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799681858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYS-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CF90960T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



